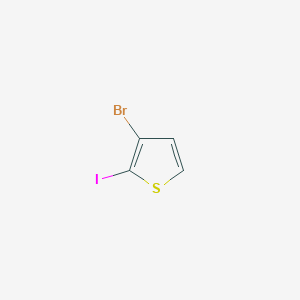

3-Bromo-2-iodothiophene

Descripción general

Descripción

3-Bromo-2-iodothiophene is an organic compound with the molecular formula C4H2BrIS . It has a molecular weight of 288.93 g/mol . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a liquid at room temperature .

Synthesis Analysis

3-Iodothiophene can be synthesized from 3-bromothiophene and KI by coordination catalytic iodination using CuI/different 1, 2-diamine ligands as catalysts . Under optimal conditions, the yield of 3-iodothiophene can reach 91.73% .Molecular Structure Analysis

The InChI code for 3-Bromo-2-iodothiophene is 1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H . The canonical SMILES structure is C1=CSC(=C1Br)I .Physical And Chemical Properties Analysis

3-Bromo-2-iodothiophene has a boiling point of 243.1°C at 760 mmHg . It has a flash point of 100.8°C . The compound has a topological polar surface area of 28.2 Ų .Aplicaciones Científicas De Investigación

Organic Semiconductors

3-Bromo-2-iodothiophene: is instrumental in the development of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier mobility, making them suitable for use in organic field-effect transistors (OFETs). The incorporation of halogen atoms like bromine and iodine into the thiophene ring can modulate the electronic properties of the semiconductor, enhancing its performance .

OLED Fabrication

In the fabrication of organic light-emitting diodes (OLEDs), 3-Bromo-2-iodothiophene serves as a precursor for synthesizing complex thiophene-based molecules. These molecules contribute to the light-emitting layer of OLEDs, where their ability to transport electrons and holes efficiently leads to improved brightness and color purity .

Corrosion Inhibitors

The chemical industry utilizes thiophene derivatives as corrosion inhibitors. 3-Bromo-2-iodothiophene can be part of formulations that protect metals from corrosion, especially in harsh environments. Its effectiveness is attributed to the formation of a protective film on the metal surface .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. 3-Bromo-2-iodothiophene may be used in the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. Its structural modification can lead to new drugs with improved efficacy and reduced side effects .

Safety and Hazards

3-Bromo-2-iodothiophene is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

3-Bromo-2-iodothiophene is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects . For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.27 (iLOGP), 2.98 (XLOGP3), 3.12 (WLOGP), 2.97 (MLOGP), and 4.31 (SILICOS-IT), with a consensus Log Po/w of 3.13 .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propiedades

IUPAC Name |

3-bromo-2-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWOMWZUHZNFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449812 | |

| Record name | 3-bromo-2-iodo-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-iodothiophene | |

CAS RN |

60404-24-2 | |

| Record name | 3-bromo-2-iodo-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

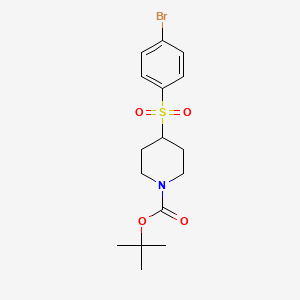

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)